molecular formula C13H11F3N2O4S B14912759 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B14912759
M. Wt: 348.30 g/mol
InChI Key: WSRJWSILOXVIRA-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a thiazolidine ring and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common method starts with the reaction of 2-amino-3-methoxybenzoic acid with trifluoroacetic anhydride to form the corresponding trifluoromethyl derivative. This intermediate is then reacted with thiazolidine-2,4-dione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The thiazolidine ring and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid: Similar structure but lacks the trifluoromethyl and methoxy groups.

    2-(2,4-dioxo-1,3-thiazolidin-3-yl)propionic acid: Another related compound with a propionic acid group instead of the acetamide.

Uniqueness

The presence of the trifluoromethyl and methoxy groups in 2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11F3N2O4S

Molecular Weight

348.30 g/mol

IUPAC Name

2-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C13H11F3N2O4S/c1-22-9-3-2-7(13(14,15)16)4-8(9)17-10(19)5-18-11(20)6-23-12(18)21/h2-4H,5-6H2,1H3,(H,17,19)

InChI Key

WSRJWSILOXVIRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2C(=O)CSC2=O

Origin of Product

United States

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